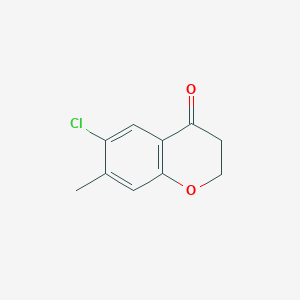

6-Chloro-7-methyl-chroman-4-one

Descripción general

Descripción

6-Chloro-7-methyl-chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis

The chroman-4-one framework is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and associated with diverse biological activities .Chemical Reactions Analysis

Chroman-4-one acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds . Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Physical And Chemical Properties Analysis

The empirical formula of 6-Chloro-7-methyl-chroman-4-one is C10H9ClO2 . Its molecular weight is 219.62 .Aplicaciones Científicas De Investigación

Palladium Detection

6-Chloro-7-methyl-chroman-4-one derivatives are useful in the spectrophotometric determination of palladium. Kaur et al. (2022) found that 6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one forms a sensitive yellow complex with palladium in sodium bicarbonate solution, allowing for accurate palladium quantification in various samples, including Pd-charcoal catalysts, alloys, and water, showcasing its potential in analytical chemistry applications Kaur, Agnihotri, & Agnihotri, 2022.

Synthetic Utility in Organic Chemistry

Bello et al. (2010) demonstrated the utility of methyl 4-chloro-2-butynoate, a related chlorochromanone, in synthesizing a variety of substituted chromenes and quinolines through a modified Morita-Baylis-Hillman reaction. This showcases the role of chlorochromanones in facilitating the synthesis of complex organic structures, highlighting their importance in drug development and material science Bello, Ruíz-Rodríguez, Albericio, Ramón, & Lavilla, 2010.

Fluorescent Borondifluoride Complexes

Singh et al. (2013) explored the synthesis and characterization of luminescent N,O-chelated chroman-BF2 complexes derived from 6-Chloro-7-methyl-chroman-4-one. These complexes exhibit significant fluorescence, making them of interest for applications in optical materials and fluorescent probes Singh, Yadav, Gupta, Pandey, & Pandey, 2013.

Bioactive Compounds Synthesis

Recent advances in the chemistry of chroman-4-one derivatives, as reviewed by Emami and Ghanbarimasir (2015), illustrate the chroman-4-one scaffold's critical role in drug discovery. This includes the synthesis of bioactive compounds with potential therapeutic applications, underlining the importance of 6-Chloro-7-methyl-chroman-4-one and its derivatives in medicinal chemistry Emami & Ghanbarimasir, 2015.

Mecanismo De Acción

Target of Action

Chroman-4-one, a structurally similar compound, has been reported to exhibit a wide range of pharmacological activities . It’s important to note that the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Mode of Action

Chroman-4-one analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . More research is needed to elucidate the specific interactions of 6-Chloro-7-methyl-chroman-4-one with its targets.

Biochemical Pathways

Chroman-4-one analogs have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Chroman-4-one analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These effects suggest that 6-Chloro-7-methyl-chroman-4-one may have similar potential therapeutic applications.

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 6-Chloro-7-methyl-chroman-4-one . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-7-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNQLTZOCRGBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)CCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-methyl-chroman-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B3394217.png)

![1-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B3394239.png)